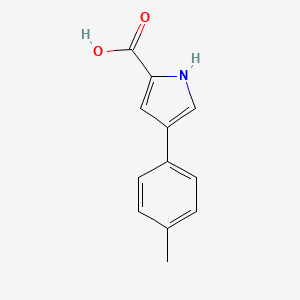

4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid

Description

Significance of Pyrrole (B145914) Scaffolds in Contemporary Chemical Sciences

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a privileged scaffold in chemical sciences due to its widespread presence in nature and its versatile applications. wikipedia.orgmdpi.com This structural motif is a fundamental component of many vital biological molecules, including heme (a component of hemoglobin), chlorophyll, and vitamin B12. mdpi.combiolmolchem.com The inherent aromaticity and the presence of the nitrogen atom allow for a diverse range of chemical modifications, making the pyrrole core a versatile building block in synthetic chemistry. organic-chemistry.org

In medicinal chemistry, pyrrole derivatives are integral to a vast number of therapeutic agents, exhibiting a wide spectrum of biological activities. youtube.comrsc.org These compounds have been developed as antibacterial, antiviral, anticancer, anti-inflammatory, and enzyme-inhibiting drugs. youtube.commdpi.com The ability of the pyrrole scaffold to interact with various biological targets has spurred continuous research into novel derivatives with enhanced efficacy and specificity. biolmolchem.com

Beyond pharmaceuticals, pyrrole-based materials have garnered significant interest in materials science. nih.gov The electron-rich nature of the pyrrole ring allows for the formation of conductive polymers, such as polypyrrole, which have applications in electronics, sensors, and neural tissue engineering. nih.gov The functionalization of pyrrole scaffolds enables the tuning of their electronic and physical properties, leading to the development of advanced materials with tailored characteristics. nih.gov

Academic Rationale for Investigating Substituted Pyrrole-2-carboxylic Acids

Within the broad class of pyrrole derivatives, substituted pyrrole-2-carboxylic acids represent a particularly important subclass for academic and industrial research. rsc.orgwikipedia.org Pyrrole-2-carboxylic acid is an organic compound that arises in nature from the dehydrogenation of the amino acid proline and can also be synthesized through the carboxylation of pyrrole. nih.gov

The academic rationale for investigating these compounds is multifaceted:

Pharmacophoric Properties: The pyrrole-2-carboxylic acid moiety is a key pharmacophore in numerous biologically active molecules. nih.govresearchgate.net This structural unit can engage in crucial hydrogen bonding and other non-covalent interactions with biological targets, such as enzymes and receptors. researchgate.net For instance, derivatives of pyrrole-2-carboxamide, which are closely related, are found in marine alkaloids with potent bioactivities and are crucial for the binding of synthetic antibacterial compounds to bacterial topoisomerases. nih.gov

Synthetic Intermediates: These compounds serve as versatile intermediates in the synthesis of more complex molecules. researchgate.net The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and aldehydes, providing a gateway to a wide array of pyrrole-containing targets. researchgate.net

Bio-based Monomers: There is growing interest in using bio-derived molecules as building blocks for sustainable polymers. Pyrrole-2,5-dicarboxylic acid, a related compound, is being explored as a potential monomer for the production of novel polyesters, analogous to the well-established polyethylene (B3416737) furanoate (PEF). alfa-chemistry.com The nitrogen atom in the pyrrole ring offers opportunities for further derivatization to fine-tune the properties of the resulting polymers. alfa-chemistry.com

Current Research Landscape and Knowledge Gaps Pertaining to 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid

Despite the broad interest in substituted pyrroles, the specific compound 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid remains a relatively unexplored area of research. A survey of the current scientific literature reveals a significant knowledge gap regarding its synthesis, properties, and potential applications.

Physicochemical Properties (Predicted and Inferred)

| Property | Value |

| CAS Number | 1513436-29-7 |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

This data is compiled from available chemical databases.

While direct experimental data on 4-(p-tolyl)-1H-pyrrole-2-carboxylic acid is scarce, some structural insights can be gleaned from studies on its methyl ester, methyl 4-(p-tolyl)-1H-pyrrole-2-carboxylate. Research on this closely related compound indicates that the molecule is nearly planar. chemicalbook.com The molecules of the ester form centrosymmetric dimers through N—H···O hydrogen bonding. chemicalbook.com It is highly probable that the carboxylic acid analog would also exhibit similar planar characteristics and engage in strong intermolecular hydrogen bonding between the carboxylic acid groups, a common feature for pyrrole-2-carboxylic acids. alfa-chemistry.com

Synthesis:

There are no specific, published synthetic routes for 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid. However, established methods for the synthesis of substituted pyrroles could likely be adapted for its preparation. Potential synthetic strategies include:

The Paal-Knorr Synthesis: This classic method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.orgresearchgate.net To synthesize the target molecule, a suitably substituted 1,4-diketone would be required.

The Van Leusen Pyrrole Synthesis: This reaction utilizes tosylmethyl isocyanide (TosMIC) as a synthon, which reacts with an α,β-unsaturated ketone (a chalcone) in a [3+2] cycloaddition to form the pyrrole ring. mdpi.comnih.govnih.gov A chalcone (B49325) derived from p-tolylacetaldehyde and a glyoxylate (B1226380) derivative could potentially serve as the starting material.

Knowledge Gaps:

The primary knowledge gap is the lack of empirical data for 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid. Key areas that remain to be investigated include:

Validated Synthesis: Development and optimization of a reliable synthetic protocol.

Spectroscopic and Structural Characterization: Comprehensive analysis using NMR, IR, mass spectrometry, and X-ray crystallography to confirm its structure and properties. alfa-chemistry.com

Biological Activity Screening: Evaluation of its potential as an antibacterial, antifungal, anticancer, or anti-inflammatory agent, given the known bioactivities of related pyrrole derivatives. researchgate.net

Materials Science Applications: Investigation into its potential as a monomer for novel polymers or as a component in functional organic materials.

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C12H11NO2/c1-8-2-4-9(5-3-8)10-6-11(12(14)15)13-7-10/h2-7,13H,1H3,(H,14,15) |

InChI Key |

ROMZSOAXAWLFTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CNC(=C2)C(=O)O |

Origin of Product |

United States |

Spectroscopic and Analytical Characterization Research of 4 P Tolyl 1h Pyrrole 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional experiments, a detailed picture of the molecular skeleton, connectivity, and spatial arrangement of atoms can be constructed for 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constant Interpretation

The ¹H NMR spectrum of 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid is expected to show distinct signals corresponding to the protons on the pyrrole (B145914) ring, the p-tolyl group, the N-H proton of the pyrrole, and the carboxylic acid proton.

The aromatic protons of the p-tolyl group typically appear as two doublets in the range of δ 7.0-8.0 ppm, characteristic of a para-substituted benzene (B151609) ring. The protons on the pyrrole ring would present as distinct signals, with their chemical shifts influenced by the electron-withdrawing carboxylic acid group at the C2 position and the electron-donating p-tolyl group at the C4 position. The pyrrole N-H proton is expected to be a broad singlet, typically appearing downfield. The carboxylic acid proton signal is also a broad singlet and is highly deshielded, often found above δ 10 ppm.

Hypothetical ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| COOH | ~12.5 | br s | - |

| NH | ~11.8 | br s | - |

| H-5 (Pyrrole) | ~7.2 | d | ~2.5 |

| H-3 (Pyrrole) | ~7.0 | d | ~2.5 |

| H-2'/H-6' (Tolyl) | ~7.5 | d | ~8.0 |

| H-3'/H-5' (Tolyl) | ~7.2 | d | ~8.0 |

Carbon (¹³C) NMR Chemical Shift Assignments

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum (δ 160-180 ppm). The carbons of the pyrrole and p-tolyl rings will appear in the aromatic region (δ 100-150 ppm). The methyl carbon of the tolyl group will be observed in the aliphatic region (around δ 20-25 ppm).

Hypothetical ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~162.0 |

| C-4' (Tolyl) | ~138.0 |

| C-1' (Tolyl) | ~130.0 |

| C-4 (Pyrrole) | ~129.5 |

| C-2'/C-6' (Tolyl) | ~129.0 |

| C-3'/C-5' (Tolyl) | ~125.0 |

| C-2 (Pyrrole) | ~124.0 |

| C-5 (Pyrrole) | ~118.0 |

| C-3 (Pyrrole) | ~110.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent protons on the p-tolyl ring (H-2'/H-6' with H-3'/H-5') and between the non-adjacent protons on the pyrrole ring (H-3 and H-5), confirming their positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom (e.g., H-3 to C-3, H-5 to C-5, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is invaluable for establishing the connectivity between the different fragments of the molecule. For instance, correlations from the pyrrole H-3 proton to the tolyl C-1' and pyrrole C-2, C-4, and C-5 carbons would confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to determine the preferred conformation of the molecule, for example, by observing through-space interactions between the pyrrole ring protons and the protons of the p-tolyl group.

Influence of Solvent and Concentration on NMR Spectral Parameters

The chemical shifts of protons, particularly those involved in hydrogen bonding like the N-H and COOH protons, can be significantly affected by the choice of solvent. In protic solvents like methanol-d₄, these signals may broaden or exchange with solvent deuterium (B1214612) atoms, sometimes disappearing from the spectrum. In aprotic, hydrogen-bond-accepting solvents like DMSO-d₆, these signals are typically sharper and more clearly observed. Changes in sample concentration can also affect the extent of intermolecular hydrogen bonding, which may lead to shifts in the positions of the N-H and COOH proton signals.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the exact molecular formula of 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid (C₁₂H₁₁NO₂), distinguishing it from other compounds with the same nominal mass. The expected monoisotopic mass would be calculated and compared to the experimental value to confirm the elemental composition.

Hypothetical HRMS Data

| Ion Type | Calculated m/z |

|---|---|

| [M+H]⁺ | 202.0863 |

| [M-H]⁻ | 200.0717 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. In an MS/MS experiment, the molecular ion or a protonated/deprotonated variant of 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid (molecular weight: 201.22 g/mol ) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a veritable fingerprint of the molecule, confirming the connectivity of its atoms and the presence of specific functional groups.

The fragmentation of aromatic carboxylic acids typically involves characteristic losses of small, stable neutral molecules. miamioh.edu For 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid, the primary fragmentation pathways are predicted to involve the carboxylic acid group and the cleavage of bonds linking the two aromatic rings. The most anticipated fragmentations include the loss of the carboxyl group (–COOH) and cleavages yielding ions representative of the tolyl and pyrrole moieties. libretexts.orgchemguide.co.uk

Predicted MS/MS Fragmentation Data for 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid Below is an interactive table detailing the expected major fragment ions for the protonated molecule [M+H]⁺.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Formula of Loss | Predicted Structural Fragment |

| 202.08 | 184.07 | 18.01 | H₂O | Ion from water loss |

| 202.08 | 156.09 | 46.00 | HCOOH | Ion from formic acid loss |

| 202.08 | 111.04 | 91.05 | C₇H₇• | Pyrrole-2-carboxylic acid radical cation |

| 202.08 | 91.05 | 111.04 | C₅H₅NO₂ | Tropylium (B1234903) ion (from tolyl group) |

Note: The m/z values are based on monoisotopic masses and are predictive. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid is expected to display a combination of characteristic absorption bands from the pyrrole ring, the p-substituted aromatic ring (tolyl group), and the carboxylic acid functional group. acs.orgresearchgate.net In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the position and shape of the O-H and C=O stretching bands. openstax.org

The spectrum can be divided into several key regions:

High-Frequency Region (4000-2500 cm⁻¹): This region is dominated by O-H and N-H stretching vibrations. A very broad absorption is anticipated between 2500 and 3300 cm⁻¹, which is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer. openstax.org Superimposed on this broad band, the sharper N-H stretch of the pyrrole ring is expected around 3300-3400 cm⁻¹. researchgate.net Aromatic and vinylic C-H stretches from the tolyl and pyrrole rings will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the tolyl's methyl group will be just below 3000 cm⁻¹.

Carbonyl Region (1800-1600 cm⁻¹): A strong, sharp absorption band between 1710 and 1680 cm⁻¹ is predicted for the C=O stretch of the dimerized carboxylic acid. openstax.org

Fingerprint Region (1600-600 cm⁻¹): This region will contain a complex series of bands corresponding to C=C stretching from the two aromatic rings (around 1600 and 1500 cm⁻¹), C-O stretching and O-H bending from the carboxylic acid group, C-N stretching from the pyrrole ring, and various C-H bending vibrations. researchgate.netnih.gov The out-of-plane C-H bending for the para-substituted tolyl group is expected to produce a strong band in the 850-800 cm⁻¹ range.

Predicted Infrared (IR) Absorption Bands for 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid This interactive table summarizes the key vibrational modes and their expected frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400-3300 | N-H Stretch | Pyrrole Ring | Medium |

| 3300-2500 | O-H Stretch | Carboxylic Acid (Dimer) | Broad, Strong |

| 3150-3000 | C-H Stretch | Aromatic (Tolyl & Pyrrole) | Medium |

| 2980-2850 | C-H Stretch | Methyl (from Tolyl) | Medium |

| 1710-1680 | C=O Stretch | Carboxylic Acid (Dimer) | Strong |

| 1610-1580 | C=C Stretch | Aromatic Rings | Medium |

| 1500-1400 | C=C Stretch | Aromatic Rings | Medium-Strong |

| 1320-1210 | C-O Stretch | Carboxylic Acid | Strong |

| 950-910 | O-H Bend | Carboxylic Acid (Dimer) | Broad, Medium |

| 850-800 | C-H Bend (oop) | p-disubstituted Benzene | Strong |

Advanced Spectroscopic and Analytical Techniques

To gain deeper insights into the surface chemistry and elemental composition of 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid, advanced surface-sensitive techniques such as X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) can be employed. These methods are particularly useful for analyzing the compound when deposited as a thin film or monolayer on a substrate.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) provides quantitative information about the elemental composition of a material's surface (top 1-10 nm) and the chemical states of the detected elements. For 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid (C₁₂H₁₁NO₂), XPS analysis would reveal the presence of carbon, nitrogen, and oxygen. High-resolution scans of the C 1s, N 1s, and O 1s core levels would provide detailed information about the chemical environment of each element. aip.orgresearchgate.net

C 1s Spectrum: The high-resolution C 1s spectrum is predicted to be complex and would require deconvolution to resolve the different carbon environments. At least four distinct components are expected: C-C/C-H bonds of the aromatic rings and methyl group (~284.8 eV), C-N bond in the pyrrole ring (~286.0 eV), and the O-C=O carbon of the carboxyl group at the highest binding energy (~289.0 eV). aip.orgnih.gov

N 1s Spectrum: The N 1s spectrum is expected to show a single component corresponding to the pyrrolic nitrogen atom, typically observed around 399-401 eV. researchgate.net

O 1s Spectrum: The O 1s region would show contributions from the two oxygen atoms of the carboxylic acid. These are the carbonyl oxygen (C=O) and the hydroxyl oxygen (C-OH), which would appear at slightly different binding energies, often resolved into two peaks or a single broadened peak around 532-534 eV. metall-mater-eng.com

Predicted XPS Binding Energies for 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid The following interactive table outlines the anticipated core-level binding energies.

| Element | Core Level | Chemical Environment | Predicted Binding Energy (eV) |

| Carbon | C 1s | C-C, C-H (Aromatic, Methyl) | ~284.8 |

| Carbon | C 1s | C-N (Pyrrole) | ~286.0 |

| Carbon | C 1s | O-C=O (Carboxyl) | ~289.0 |

| Nitrogen | N 1s | N-H (Pyrrole) | ~400.0 |

| Oxygen | O 1s | C=O, C-OH (Carboxyl) | ~532-534 |

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Molecular Information

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive technique (analyzing the outermost 1-2 nm) that provides detailed molecular and elemental information by bombarding a surface with a primary ion beam and analyzing the ejected secondary ions. nist.goveag.com It is capable of detecting intact molecular ions as well as characteristic molecular fragments, making it highly effective for identifying organic compounds on surfaces. uwo.cacarleton.edu

A ToF-SIMS analysis of 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid would be expected to yield the following characteristic ions:

Positive Ion Mode: The protonated molecular ion [M+H]⁺ at m/z 202.08 would confirm the molecular weight. Key fragment ions would include the tropylium ion [C₇H₇]⁺ at m/z 91, a characteristic fragment of the tolyl group, and ions corresponding to the pyrrole-containing portion of the molecule.

Negative Ion Mode: The deprotonated molecular ion [M-H]⁻ at m/z 200.07 would be a prominent peak. Other fragments, such as the carboxylate anion [COOH]⁻ at m/z 45, might also be observed.

Predicted Characteristic Ions in ToF-SIMS Analysis This interactive table lists the key ions expected in the positive and negative ToF-SIMS spectra.

| Ion Mode | Predicted Ion | Formula | m/z (Monoisotopic) |

| Positive | Protonated Molecule | [C₁₂H₁₁NO₂ + H]⁺ | 202.08 |

| Positive | Tropylium Ion | [C₇H₇]⁺ | 91.05 |

| Positive | Acylium Ion | [M+H - H₂O]⁺ | 184.07 |

| Negative | Deprotonated Molecule | [C₁₂H₁₁NO₂ - H]⁻ | 200.07 |

| Negative | Pyrrole Fragment | [C₄H₄N]⁻ | 66.03 |

Computational Chemistry and Theoretical Modeling of 4 P Tolyl 1h Pyrrole 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

No dedicated studies were found that performed quantum chemical calculations specifically on 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

No QSAR or 3D-QSAR models have been developed that include 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid. These methodologies require a dataset of structurally related compounds with measured biological activities, which does not appear to exist for a series including this specific molecule.

Development of Predictive Models for Biological Activity based on Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgneovarsity.org For 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid, QSAR models are developed by correlating its structural features, known as molecular descriptors, with a measured biological endpoint.

The process begins with the calculation of a wide array of molecular descriptors for 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid and a series of structurally similar compounds with known activities. These descriptors fall into several categories:

Topological descriptors: These describe the atomic connectivity and shape of the molecule.

Geometrical descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume. bigchem.eu

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment and partial charges.

Physicochemical descriptors: These include properties like hydrophobicity (logP) and molar refractivity.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that can predict the biological activity of new, untested compounds. neovarsity.org For pyrrole (B145914) derivatives, these models can help identify which structural modifications—such as changes to the tolyl group or substitutions on the pyrrole ring—are likely to enhance a desired biological effect, such as enzyme inhibition or receptor binding. nih.govresearchgate.net

A hypothetical QSAR data table for a series of pyrrole derivatives might look like the following:

| Compound | Molecular Weight (MW) | LogP | Polar Surface Area (PSA) | Predicted Activity (pIC50) |

| Compound A | 195.20 | 2.8 | 55.1 | 6.5 |

| 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid | 201.22 | 3.1 | 55.1 | 7.2 |

| Compound C | 215.25 | 3.5 | 55.1 | 7.8 |

| Compound D | 229.28 | 3.9 | 64.3 | 8.1 |

Note: This table is illustrative. The predicted activity is hypothetical and depends on the specific biological target and the QSAR model developed.

Field-Based QSAR (FB-QSAR) Approaches

Field-Based QSAR (FB-QSAR) is a 3D-QSAR method that goes beyond simple numerical descriptors to consider the 3D fields surrounding a molecule. wikipedia.orgschrodinger.com This approach, similar to Comparative Molecular Field Analysis (CoMFA), is particularly useful for understanding the interactions between a ligand like 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid and its biological target. neovarsity.orgbigchem.eu

In an FB-QSAR study, a set of active molecules are aligned in 3D space. jiangshen.org The steric (shape) and electrostatic (charge) fields around the aligned molecules are then calculated on a grid. bigchem.euschrodinger.com A statistical method, typically Partial Least Squares (PLS), is used to correlate the variations in these fields with the observed biological activities. schrodinger.comacs.org

The output of an FB-QSAR analysis is often a 3D contour map that visually represents the regions where certain properties are favorable or unfavorable for activity. acs.orgnih.gov For 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid, these maps could indicate:

Green contours: Regions where bulky groups increase activity.

Yellow contours: Regions where bulky groups decrease activity.

Blue contours: Regions where positive charges increase activity.

Red contours: Regions where negative charges increase activity.

These visual guides are invaluable for medicinal chemists to rationally design new derivatives with improved potency by modifying the structure to better match the favorable field regions. nih.gov For instance, a study on pyrrole derivatives as COX inhibitors used FB-QSAR to guide the synthesis of new compounds with enhanced activity. acs.orgnih.gov

In Silico Pharmacokinetic Properties and Drug-Likeness Assessment

Beyond predicting biological activity, computational models are essential for evaluating a compound's pharmacokinetic profile, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govnih.gov Early in silico assessment of these properties for 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid can prevent costly failures in later stages of drug development. researchgate.netresearchgate.net

Absorption, Distribution, Metabolism, Excretion (ADME) Prediction

Various computational tools and models are used to predict the ADME properties of a molecule based on its structure. nih.govslideshare.net

Absorption: This refers to how well the compound is absorbed into the bloodstream, typically after oral administration. Models predict properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).

Distribution: This describes how the compound spreads throughout the body's tissues. Key predicted parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: This involves the chemical modification of the compound by the body's enzymes, primarily in the liver. Models can predict interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion: This is the process of removing the compound and its metabolites from the body.

A summary of predicted ADME properties for 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid might be presented as follows:

| ADME Property | Predicted Value/Classification | Implication |

| Human Intestinal Absorption (HIA) | High | Good potential for oral absorption |

| Caco-2 Permeability | Moderate | May cross intestinal barrier |

| Plasma Protein Binding (PPB) | High (>90%) | May have a longer duration of action |

| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cause central nervous system side effects |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway |

Note: These values are predictions from general in silico models and require experimental validation.

Analysis of Molecular Descriptors for Drug-Likeness (e.g., Lipinski's Rule of Five)

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug in humans. wikipedia.orgtaylorandfrancis.com One of the most widely used guidelines is Lipinski's Rule of Five. wikipedia.orgnodepit.com The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: wikipedia.org

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

A molecular mass less than 500 daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

For 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid, these parameters can be calculated from its structure:

| Lipinski's Rule Parameter | Value for 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid | Rule (No Violation if...) | Violation? |

| Molecular Weight | 201.22 g/mol | < 500 | No |

| Hydrogen Bond Donors | 2 (from -NH and -OH) | ≤ 5 | No |

| Hydrogen Bond Acceptors | 2 (from C=O and -OH) | ≤ 10 | No |

| Calculated logP | ~3.1 | ≤ 5 | No |

| Total Violations | 0 |

Note: The number of HBA and HBD and the logP are calculated based on standard chemical principles and algorithms. qiagenbioinformatics.com

With zero violations, 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid adheres to Lipinski's Rule of Five, suggesting it has a favorable profile for oral bioavailability.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

Molecular Dynamics (MD) simulations provide a detailed, atom-level view of the interactions between a ligand and its protein target over time. nih.govnih.gov If a biological target for 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid is known or has been identified through methods like molecular docking, MD simulations can be used to assess the stability of the predicted binding pose. acs.org

The simulation starts with the 3D structure of the protein-ligand complex placed in a simulated physiological environment (a box of water molecules and ions). The forces on every atom are calculated, and the atoms are allowed to move over a very short time step. This process is repeated millions of times to simulate the dynamic behavior of the complex over nanoseconds or even microseconds. nih.gov

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions. A stable, low RMSD value over time suggests the complex is not undergoing major conformational changes and the ligand remains stably bound. researchgate.net

Root Mean Square Fluctuation (RMSF): This identifies which parts of the protein are more flexible or rigid. High fluctuations in the binding site could indicate an unstable interaction.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein, which are often critical for binding affinity. researchgate.net

By running these simulations, researchers can confirm whether the proposed binding mode of 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid is stable, providing stronger evidence for its mechanism of action and guiding further optimization efforts. acs.orgnottingham.ac.uk

Mechanistic Biological Activity Research of 4 P Tolyl 1h Pyrrole 2 Carboxylic Acid and Analogs

Enzyme Inhibition Studies and Mechanistic Investigations

The pyrrole-2-carboxylic acid framework has been identified as a key pharmacophore in the design of inhibitors for various enzyme families. Mechanistic studies have provided insights into how these molecules interact with enzyme active sites, leading to the modulation of their catalytic activity.

Cyclooxygenase (COX-1, COX-2) and Lipoxygenase (LOX) Inhibition

The arachidonic acid cascade, which involves the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), is a critical pathway in inflammation. mdpi.com Dual inhibition of COX and LOX is considered a promising strategy for developing anti-inflammatory agents with potentially improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov

Research into pyrrole (B145914) derivatives has identified compounds with potent dual inhibitory activity against COX-2 and LOX. mdpi.com Certain pyrrole-cinnamate hybrids, for instance, have demonstrated significant inhibition of both enzymes. The mechanism of COX inhibition by acidic NSAIDs can involve interactions with key amino acid residues within the enzyme's active site, such as Tyr-385 and Ser-530, which may be relevant for carboxylic acid-containing pyrrole derivatives. nih.govresearchgate.net Studies on various pyrrole derivatives have shown potent and selective inhibition of COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects. mdpi.commdpi.com For example, a specific pyrrole derivative and a hybrid compound were identified as highly potent COX-2 inhibitors with IC50 values of 0.65 µM and 0.55 µM, respectively. mdpi.com The same study found that another pyrrole analog was the most potent inhibitor of soybean LOX (sLOX). mdpi.com

Table 1: COX-2 and LOX Inhibitory Activities of Selected Pyrrole Analogs

| Compound Type | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrrole 4 | COX-2 | 0.65 | mdpi.com |

| Hybrid 5 | COX-2 | 0.55 | mdpi.com |

| Hybrid 6 | COX-2 | 7.0 | mdpi.com |

| Pyrrole 2 | sLOX | 7.5 | mdpi.com |

| Hybrid 5 | sLOX | 30 | mdpi.com |

| Hybrid 6 | sLOX | 27.5 | mdpi.com |

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition Mechanisms

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial for managing neurodegenerative conditions like Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. nih.govmdpi.com The pyrrole scaffold has been incorporated into novel cholinesterase inhibitors, with studies revealing varied and selective inhibitory profiles.

For example, a series of polysubstituted pyrroles yielded a compound (4ad) that was a potent and selective AChE inhibitor with an IC50 value of 2.95 µM. nih.gov Kinetic analysis of this compound revealed an uncompetitive mode of inhibition. nih.gov In contrast, another study on 1,3-diaryl-pyrrole derivatives found compounds with high selectivity for BChE over AChE, with IC50 values ranging from 1.71 to 5.37 µM. nih.govfrontiersin.org The most potent of these BChE inhibitors was found to act via a mixed competitive mechanism. nih.govfrontiersin.org Furthermore, research on piperazine-2-carboxylic acid derivatives, which share the carboxylic acid feature, demonstrated a competitive inhibition mechanism for both AChE and BChE. nih.gov These findings illustrate that modifications to the pyrrole core and its substituents can finely tune both the potency and the kinetic mechanism of cholinesterase inhibition. nih.govfrontiersin.org

Table 2: Cholinesterase Inhibitory Activity of Selected Pyrrole Analogs

| Compound Class | Target | Inhibition Value (IC50 or Ki) | Inhibition Mode | Reference |

|---|---|---|---|---|

| Polysubstituted Pyrrole (4ad) | AChE | IC50 = 2.95 µM | Uncompetitive | nih.gov |

| 1,3-Diaryl-pyrrole (3p) | BChE | IC50 = 1.71 µM | Mixed Competitive | nih.gov |

| 1,3-Diaryl-pyrrole (3o) | BChE | IC50 = 5.37 µM | Not specified | nih.gov |

| 1,3-Diaryl-pyrrole (3s) | BChE | IC50 = 3.76 µM | Not specified | nih.gov |

| Piperazine-2-carboxylic acid (4c) | AChE | Ki = 10.18 µM | Competitive | nih.gov |

Inhibition of Bacterial Enzymes (e.g., Enoyl ACP Reductase, Dihydrofolate Reductase)

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents targeting essential bacterial pathways. nih.gov Pyrrole derivatives have been investigated as inhibitors of key bacterial enzymes, including Enoyl-acyl carrier protein (ACP) reductase (InhA) and Dihydrofolate Reductase (DHFR). nih.govnih.gov InhA is vital for the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis, while DHFR is a crucial enzyme in the folate biosynthesis pathway required for nucleotide synthesis. nih.govwikipedia.orgsnv63.ru

Research has focused on developing pyrrole-containing compounds that can act as dual inhibitors of both Enoyl-ACP reductase and DHFR. nih.govnih.gov Molecular docking studies have confirmed that these derivatives can form binding interactions within the active sites of both enzymes. nih.govnih.gov Specifically, pyrrolyl benzamide (B126) derivatives have been synthesized and evaluated as inhibitors of InhA. nih.gov The broader class of 1H-pyrrole-2-carboxylic acid has also been shown to interfere with bacterial communication systems; it inhibits quorum sensing in Pseudomonas aeruginosa by suppressing the expression of key regulatory genes. frontiersin.org This anti-quorum sensing activity reduces the production of virulence factors such as elastase, protease, and pyocyanin. frontiersin.org

Kinase Inhibition (e.g., EGFR, AURKA, CDK2, DYRK3, GSK3, VEGFR-2) and Associated Mechanisms

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. researchgate.net Consequently, kinase inhibitors are a major class of anticancer drugs. The pyrrolo[2,3-d]pyrimidine scaffold, an isostere of adenine, has been extensively explored for the development of inhibitors targeting various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). ruspoj.comnih.gov These receptors are critical for tumor growth, proliferation, and angiogenesis. ruspoj.comnih.gov

Studies have identified pyrrolo[2,3-d]pyrimidine derivatives that act as potent dual inhibitors of EGFR and VEGFR-2, in addition to other cancer-related kinases like Cyclin-Dependent Kinase 2 (CDK2). researchgate.net One particularly potent compound demonstrated significant activity against EGFR, Her2, VEGFR2, and CDK2, with IC50 values in the nanomolar range. researchgate.net Molecular docking studies suggest these inhibitors bind to the ATP-binding site of the kinases, similar to other established kinase inhibitors. researchgate.net

Table 3: Kinase Inhibitory Activity of a Pyrrolo[2,3-d]pyrimidine Analog (Compound 5k)

| Target Kinase | IC50 (nM) | Reference |

|---|---|---|

| EGFR | 40 - 204 | researchgate.net |

| Her2 | 40 - 204 | researchgate.net |

| VEGFR-2 | 40 - 204 | researchgate.net |

| CDK2 | 40 - 204 | researchgate.net |

Receptor Binding Assays and Selectivity Profiling

Beyond enzyme inhibition, the interaction of 4-(p-tolyl)-1H-pyrrole-2-carboxylic acid analogs with cell surface receptors has been a subject of investigation, particularly within the endocannabinoid system.

Cannabinoid Receptor (CB1, CB2) Binding Affinities and Antagonism/Inverse Agonism

The cannabinoid receptors CB1 and CB2 are G-protein coupled receptors that mediate the effects of endocannabinoids. mdpi.com They are targets for a variety of therapeutic areas. The pyrrole nucleus is a common structural motif in synthetic cannabinoid receptor ligands. nih.gov

Research has been conducted to investigate the structure-activity relationship (SAR) of pyrrole derivatives for binding to CB1 and CB2 receptors. nih.gov These studies have primarily identified compounds with agonist or partial agonist activity. For example, a series of 1-alkyl-2,5-dimethyl-3,4-substituted pyrroles were evaluated for their ability to bind to and activate cannabinoid receptors. Within this series, one 4-bromopyrrole derivative exhibited high affinity for both CB1 and CB2 receptors, comparable to well-known cannabinoid agonists. nih.gov Other analogs were found to act as CB1 partial agonists. nih.gov While much of the research on pyrrole analogs has focused on agonism, the development of cannabinoid receptor antagonists and inverse agonists is also an active area of research for conditions like obesity. wikipedia.orgnih.gov

Dopamine (B1211576) Receptor (D2, D3, D4) Binding and Selectivity

Dopamine receptors, a class of G-protein coupled receptors (GPCRs), are pivotal in numerous neurological processes, and their dysfunction is linked to disorders such as Parkinson's disease and schizophrenia. mdpi.com The D2-like subfamily, comprising D2, D3, and D4 receptors, are primary targets for various therapeutic agents. mdpi.com The selectivity of a ligand for a specific receptor subtype is crucial for achieving desired therapeutic effects while minimizing side effects. mdpi.com

The binding affinity and selectivity of ligands are determined by subtle differences in the topography and amino acid composition of the receptor binding pockets. For D2-like receptors, the orthosteric binding pocket, where dopamine binds, is highly conserved. However, secondary binding pockets, often located near the extracellular ends of the transmembrane helices, exhibit greater variability and are key determinants of subtype selectivity. nih.govelifesciences.org For instance, the crystal structure of the dopamine D4 receptor revealed a unique crevice between transmembrane helices 2 and 3 that contributes to the high selectivity of certain antagonists. elifesciences.org

Ligands typically interact with key residues within these pockets through hydrogen bonds, hydrophobic interactions, and ionic bonds. For many D2-like receptor agonists and antagonists, interactions with conserved serine residues in transmembrane helix 5 are critical for high-affinity binding. mdpi.com The structural features of 4-(p-tolyl)-1H-pyrrole-2-carboxylic acid—namely the aromatic p-tolyl group, the hydrogen-bond-donating pyrrole N-H, and the ionizable carboxylic acid—provide multiple points for potential interaction within a receptor's binding site. The p-tolyl group could engage in hydrophobic interactions, while the carboxylic acid and pyrrole N-H could form hydrogen bonds, potentially contributing to affinity and selectivity among the D2, D3, and D4 subtypes.

The selectivity profile of various compounds for dopamine receptor subtypes can be quantified by their inhibition constant (Kᵢ) values, as illustrated in the table below. A lower Kᵢ value indicates a higher binding affinity.

| Compound | D2 Kᵢ (nM) | D3 Kᵢ (nM) | D4 Kᵢ (nM) | D2/D3 Selectivity | D2/D4 Selectivity |

| Haloperidol | 1.1 | 13 | - | 11.8 | - |

| L745870 | >1000 | >1000 | 0.43 | - | >2325 |

| Compound X | 2.3 | 604 | - | 263.7 | - |

This table presents representative data for illustrative compounds to demonstrate the concept of receptor binding affinity and selectivity. Data sourced from multiple studies. mdpi.comnih.govelifesciences.org

Anion Binding Studies

The pyrrole N-H group is a well-established hydrogen bond donor, capable of interacting with anions. nih.gov This property is fundamental to the function of more complex pyrrole-containing systems, such as calixpyrroles, which are designed as sophisticated anion receptors. For simpler pyrrole systems, including pyrrole-2-carboxylic acid derivatives, the potential for anion binding exists, although it is influenced by several factors. nih.gov

Structure-Activity Relationship (SAR) Studies for 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid Derivatives

Systematic Evaluation of Substituent Effects on Biological Activity

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For derivatives of 4-(p-tolyl)-1H-pyrrole-2-carboxylic acid, systematic modifications at various positions can profoundly impact potency and selectivity. nih.govbohrium.com

Substitution on the 4-Aryl Moiety: The nature and position of substituents on the p-tolyl ring are critical. In related pyrrole-2-carboxamide series investigated as antitubercular agents, it was found that attaching phenyl groups with electron-withdrawing substituents to the pyrrole ring enhanced biological activity. nih.gov Therefore, replacing the methyl group on the tolyl ring with groups like halogens (Cl, F) or trifluoromethyl (CF₃) could modulate electronic properties and potentially improve target engagement.

Substitution on the Pyrrole Ring: The pyrrole ring itself offers positions for modification. The N-H proton is a key interaction point, and its replacement with alkyl or aryl groups can alter steric and electronic properties. nih.gov For example, in one study on inhibitors of cytosolic phospholipase A2, elongating an N-alkyl chain beyond a certain length led to a loss of activity, but introducing a polar functional group at the end of that chain restored or improved potency. nih.gov The hydrogens at the 3- and 5-positions of the pyrrole are also targets for substitution.

Modification of the Carboxylic Acid: The carboxylic acid at the 2-position is a primary site for interaction, often forming key hydrogen bonds or ionic interactions. Its position and acidity are crucial for activity.

The following table summarizes the general effects of substituents on the biological activity of related pyrrole compounds.

| Position of Substitution | Type of Substituent | General Effect on Activity | Reference |

| 4-Aryl Ring | Electron-withdrawing groups (e.g., Cl, OCF₃) | Often increases potency | nih.gov |

| 4-Aryl Ring | Electron-donating groups (e.g., OCH₃) | Variable, context-dependent | mdpi.com |

| Pyrrole N1-position | Small alkyl groups | Can be tolerated or improve activity | nih.gov |

| Pyrrole N1-position | Bulky groups | Often decreases activity | nih.gov |

| Carboxamide (as bioisostere) | Bulky, lipophilic groups (e.g., adamantyl) | Can significantly increase potency | nih.gov |

Impact of Bioisosteric Replacements on Potency and Selectivity

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve a compound's pharmacological profile by replacing a functional group with another that has similar physical or chemical properties. cambridgemedchemconsulting.com The carboxylic acid group is a frequent target for bioisosteric replacement to enhance metabolic stability, improve cell permeability, and modulate potency. nih.govnih.gov

For 4-(p-tolyl)-1H-pyrrole-2-carboxylic acid, replacing the carboxylic acid moiety could lead to significant changes in activity. The success of a replacement is highly context-dependent, as the new group must maintain the key interactions with the biological target. nih.govdrughunter.com

Common bioisosteres for carboxylic acids include:

Tetrazoles: These are acidic and can mimic the charge distribution and hydrogen bonding capabilities of a carboxylic acid.

Acyl Sulfonamides: These are also acidic and can form similar hydrogen bond interactions, but often with increased lipophilicity. drughunter.com

Hydroxamic Acids: These can act as effective mimics and are known to chelate metal ions in the active sites of metalloenzymes. nih.gov

Isoxazolols: These are another class of acidic heterocycles used as carboxylic acid surrogates. nih.gov

The table below lists common bioisosteres for the carboxylic acid group and their key properties.

| Bioisostere | Acidity (pKa) | Key Features | Potential Advantages |

| Carboxylic Acid | ~4-5 | H-bond donor/acceptor, ionizable | Forms strong interactions |

| Tetrazole | ~5-6 | H-bond donor/acceptor, aromatic, ionizable | Improved metabolic stability, similar acidity |

| Acyl Sulfonamide | ~3-5 | H-bond donor/acceptor, ionizable | Can fine-tune acidity and lipophilicity |

| Hydroxamic Acid | ~9-10 | H-bond donor/acceptor, metal chelation | Can introduce new interactions (e.g., with metals) |

| Isoxazolol | ~4-6 | H-bond donor/acceptor, ionizable | Modulates physicochemical properties |

Pharmacophore Modeling for Activity Optimization

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model typically includes features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and charged groups. nih.gov

A hypothetical pharmacophore model for a ligand binding to a target that recognizes 4-(p-tolyl)-1H-pyrrole-2-carboxylic acid could be constructed based on its key structural elements. Such a model would likely include:

An Aromatic/Hydrophobic Feature (AR/HY): Corresponding to the p-tolyl group.

A Hydrogen Bond Donor (HBD): Representing the pyrrole N-H group.

A Hydrogen Bond Acceptor (HBA) and/or Negative Ionizable Feature: Representing the carboxylic acid group.

This model can then be used as a 3D query to screen virtual compound libraries to identify novel molecules with diverse chemical scaffolds that fit the pharmacophore and are therefore likely to be active. dovepress.comnih.gov Furthermore, the model can guide the design of new analogs of 4-(p-tolyl)-1H-pyrrole-2-carboxylic acid by suggesting modifications that better align with the pharmacophore features, thereby optimizing binding affinity and activity. nih.govresearchgate.net

Investigation of Cellular Mechanisms of Action (In Vitro)

Determining the cellular mechanism of action is crucial to understanding a compound's biological effects. For 4-(p-tolyl)-1H-pyrrole-2-carboxylic acid and its derivatives, a variety of in vitro assays would be employed to elucidate their effects at a cellular level.

Initial studies often involve assessing the compound's general effect on cell health using cytotoxicity or cell viability assays on relevant cell lines, such as cancer cells or neuronal cells. mdpi.comresearchgate.net For example, studies on other pyrrole derivatives have evaluated their dose- and time-dependent cytotoxic activity against human adenocarcinoma cell lines. researchgate.net

To identify the specific molecular target, enzyme inhibition assays are commonly used. Pyrrole-containing compounds have been investigated as inhibitors of various enzymes, including cytosolic phospholipase A2 and protein kinases. nih.govmdpi.com For instance, if a compound is hypothesized to be an enzyme inhibitor, its potency would be determined by measuring the concentration required to inhibit enzyme activity by 50% (IC₅₀).

Further mechanistic studies can involve target validation and pathway analysis. In the case of novel pyrrole-based antitubercular agents, the molecular target was confirmed to be the membrane protein MmpL3. This was achieved by testing the compounds against bacteria expressing mutated versions of the target protein and by using metabolic labeling assays to show that the compounds inhibited the biosynthesis of mycolic acids, a process dependent on MmpL3 function. nih.gov Similarly, other pyrrole derivatives have been studied as inhibitors of the annexin (B1180172) A2-S100A10 protein-protein interaction in breast cancer cells, demonstrating an impact on cellular signaling pathways. researchgate.net

Cellular Target Engagement and Pathway Modulation

Research has identified the eukaryotic translation initiation factor 4E (eIF4E) as a primary cellular target of 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid. This protein is a key component of the mRNA cap-binding complex and plays a pivotal role in the initiation of cap-dependent translation, a process frequently dysregulated in cancer.

Direct interaction between 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid and eIF4E within intact cells has been confirmed using a cellular thermal shift assay (CETSA). This biophysical technique assesses the thermal stability of a target protein in the presence and absence of a ligand. An increase in the thermal stability of eIF4E was observed in cells treated with 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid, indicating direct binding and engagement of the target protein.

The primary mechanism of pathway modulation by this compound is the disruption of the protein-protein interaction between eIF4E and eIF4G. The eIF4E:eIF4G complex is critical for the recruitment of the translational machinery to mRNA. By binding to eIF4E, 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid inhibits the formation of this complex, thereby impeding cap-dependent translation. This targeted disruption leads to a reduction in the synthesis of specific proteins, particularly those encoded by "weak" mRNAs which are often involved in cell growth, proliferation, and survival.

The activity of 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid has been quantified in various assays, demonstrating its potency in both biochemical and cellular contexts.

Interactive Data Table of Compound Activity

| Compound Name | Assay Type | Target | Activity Metric | Value |

| 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid | Biochemical | eIF4E | Kd | 0.09 µM |

| 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid | Cell-based (Intact Cells) | eIF4E | EC50 | 2 µM |

| 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid | Translation Inhibition (Cell Lysate) | eIF4E | IC50 | 2 µM |

Insights from Enzyme Kinetic Studies

A comprehensive review of the scientific literature reveals a notable absence of specific enzyme kinetic studies for 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid. While its cellular target, eIF4E, has been identified and its binding affinity (Kd) determined, detailed kinetic analyses to elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) have not been reported.

Therefore, crucial kinetic parameters such as the inhibition constant (Ki) and the effect of the compound on the Michaelis constant (Km) and maximum velocity (Vmax) of eIF4E-related processes remain to be determined. Such studies would be invaluable for a deeper understanding of the compound's inhibitory action and for guiding the development of more potent analogs. The lack of this data represents a significant gap in the mechanistic understanding of this particular molecule.

Future Directions and Emerging Research Avenues for 4 P Tolyl 1h Pyrrole 2 Carboxylic Acid Research

Development of Novel and More Efficient Synthetic Methodologies

While established methods for the synthesis of pyrrole (B145914) derivatives, such as the Paal-Knorr and Hantzsch reactions, have been foundational, the future of 4-(p-tolyl)-1H-pyrrole-2-carboxylic acid synthesis lies in the development of more efficient, sustainable, and versatile methodologies. Current multistep syntheses can be hampered by harsh reaction conditions, limited substrate scope, and the generation of significant chemical waste.

Future research should prioritize the development of one-pot multicomponent reactions (MCRs) . These reactions, where three or more reactants are combined in a single step to form a complex product, offer significant advantages in terms of atom economy, reduced solvent usage, and simplified purification processes. The exploration of novel MCRs for the direct synthesis of 4-aryl-1H-pyrrole-2-carboxylic acids from readily available starting materials would represent a substantial advancement.

Furthermore, the application of modern catalytic systems is a promising avenue. The use of transition metal catalysts, such as palladium, copper, and rhodium, has already shown potential in facilitating C-H activation and cross-coupling reactions for the construction of substituted pyrroles. Future efforts could focus on developing more active and selective catalysts that can operate under milder conditions and with a broader range of functional group tolerance, which is crucial for the synthesis of a diverse library of 4-(p-tolyl)-1H-pyrrole-2-carboxylic acid analogs.

The principles of green chemistry will undoubtedly shape the future of synthetic efforts. This includes the use of environmentally benign solvents, such as water or ionic liquids, and energy-efficient reaction conditions, potentially facilitated by microwave or ultrasonic irradiation. The development of solid-supported catalysts could also simplify product isolation and catalyst recycling, further enhancing the sustainability of the synthetic process.

| Synthetic Approach | Potential Advantages | Future Research Focus |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity | Discovery of new MCRs for direct synthesis of 4-aryl-1H-pyrrole-2-carboxylic acids. |

| Advanced Catalysis | High efficiency and selectivity, milder reaction conditions | Development of novel transition metal catalysts with improved activity and substrate scope. |

| Green Chemistry | Reduced environmental impact, increased sustainability | Utilization of benign solvents, energy-efficient methods, and recyclable catalysts. |

Integration of Advanced Computational Tools for Rational Design

The integration of advanced computational tools offers a powerful strategy to accelerate the discovery and optimization of novel 4-(p-tolyl)-1H-pyrrole-2-carboxylic acid derivatives with desired biological activities. In silico methods can provide valuable insights into structure-activity relationships (SAR), predict pharmacokinetic properties, and guide the design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling will continue to be a valuable tool. By correlating the structural features of a series of compounds with their biological activities, QSAR models can predict the activity of novel, yet-to-be-synthesized molecules. Future QSAR studies on 4-(p-tolyl)-1H-pyrrole-2-carboxylic acid analogs could incorporate more sophisticated molecular descriptors and machine learning algorithms to enhance their predictive power.

Molecular docking simulations are instrumental in understanding the binding interactions between a ligand and its biological target at the atomic level. For 4-(p-tolyl)-1H-pyrrole-2-carboxylic acid, docking studies can be employed to identify potential protein targets and to predict the binding modes of its derivatives. This information is crucial for the rational design of compounds with improved affinity and selectivity.

Density Functional Theory (DFT) calculations can provide a deeper understanding of the electronic properties of 4-(p-tolyl)-1H-pyrrole-2-carboxylic acid and its analogs. DFT can be used to calculate properties such as molecular orbital energies, charge distributions, and reaction energetics, which can be correlated with biological activity and chemical reactivity. These insights can guide the modification of the lead structure to enhance its desired properties.

| Computational Tool | Application in Drug Design | Future Directions for 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid |

| QSAR | Predicting biological activity based on chemical structure. | Development of more robust and predictive QSAR models using advanced descriptors and machine learning. |

| Molecular Docking | Predicting ligand-protein binding modes and affinities. | Identification of novel biological targets and optimization of binding interactions. |

| DFT Calculations | Understanding electronic properties and reactivity. | Guiding structural modifications to modulate electronic properties for enhanced activity. |

Expansion of Mechanistic Biological Evaluation to New Therapeutic Areas

The pyrrole scaffold is a common motif in a wide range of biologically active compounds, and derivatives of 4-(p-tolyl)-1H-pyrrole-2-carboxylic acid are likely to exhibit a diverse pharmacological profile. While initial studies may have focused on specific activities, a significant future direction is the systematic exploration of this compound and its analogs in new therapeutic areas.

Given the known anti-inflammatory properties of many pyrrole-containing compounds, a thorough investigation into the potential of 4-(p-tolyl)-1H-pyrrole-2-carboxylic acid derivatives as modulators of inflammatory pathways is warranted. Mechanistic studies could explore their effects on key inflammatory mediators such as cyclooxygenases (COX), lipoxygenases (LOX), and various cytokines.

The anticancer potential of this chemical class also represents a promising avenue of research. Many heterocyclic compounds, including pyrroles, have demonstrated cytotoxic effects against various cancer cell lines. Future studies should evaluate the efficacy of 4-(p-tolyl)-1H-pyrrole-2-carboxylic acid analogs against a panel of cancer cell lines and investigate their mechanisms of action, which could involve apoptosis induction, cell cycle arrest, or inhibition of key signaling pathways involved in cancer progression.

Furthermore, the global challenge of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. The pyrrole nucleus is present in several natural and synthetic antimicrobial compounds. Therefore, screening libraries of 4-(p-tolyl)-1H-pyrrole-2-carboxylic acid derivatives against a broad spectrum of pathogenic bacteria and fungi could lead to the identification of new lead compounds for the development of anti-infective therapies.

| Therapeutic Area | Rationale for Investigation | Key Mechanistic Questions to Address |

| Inflammation | Pyrrole scaffold is present in known anti-inflammatory agents. | What are the specific molecular targets in inflammatory pathways (e.g., COX, LOX)? |

| Oncology | Many heterocyclic compounds exhibit anticancer activity. | Do these compounds induce apoptosis, cell cycle arrest, or inhibit specific oncogenic pathways? |

| Infectious Diseases | The pyrrole nucleus is a key feature of many antimicrobial agents. | What is the spectrum of activity against pathogenic bacteria and fungi, and what are the molecular mechanisms of action? |

Design and Application of Pyrrole-Based Chemical Probes for Biological Research

The development of chemical probes derived from 4-(p-tolyl)-1H-pyrrole-2-carboxylic acid can provide powerful tools for dissecting complex biological processes. These probes can be designed to interact with specific biomolecules, allowing for their visualization, isolation, and functional characterization.

Fluorescent probes are invaluable for imaging and tracking biological molecules and events in living systems. By conjugating a fluorophore to the 4-(p-tolyl)-1H-pyrrole-2-carboxylic acid scaffold, it is possible to create probes that can localize to specific cellular compartments or bind to particular proteins. The development of probes with environmentally sensitive fluorescence (solvatochromic probes) could also be explored to report on changes in the local microenvironment.

Photoaffinity labeling probes are powerful tools for identifying the protein targets of a bioactive compound. These probes are designed with a photoreactive group that, upon irradiation with UV light, forms a covalent bond with the target protein. By incorporating a reporter tag, such as biotin (B1667282) or a clickable alkyne, the labeled proteins can be enriched and identified using proteomic techniques. The synthesis of photoaffinity probes based on the 4-(p-tolyl)-1H-pyrrole-2-carboxylic acid structure would be a critical step in elucidating its mechanism of action.

Bifunctional probes , such as Proteolysis Targeting Chimeras (PROTACs), represent a cutting-edge area of chemical biology. These molecules are designed to simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the targeted degradation of the protein of interest. The 4-(p-tolyl)-1H-pyrrole-2-carboxylic acid scaffold could serve as a starting point for the design of novel PROTACs, opening up new avenues for therapeutic intervention.

| Chemical Probe Type | Principle of Action | Potential Applications in 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid Research |

| Fluorescent Probes | Covalent attachment of a fluorophore for visualization. | Imaging the subcellular localization of the compound and its targets. |

| Photoaffinity Labeling Probes | Light-induced covalent bond formation with the target protein. | Unbiased identification of the protein targets of the compound. |

| Bifunctional Probes (e.g., PROTACs) | Inducing the degradation of a target protein. | Development of novel therapeutic agents that eliminate disease-causing proteins. |

Q & A

Q. What are the standard synthetic routes for 4-(p-tolyl)-1H-pyrrole-2-carboxylic acid, and how are intermediates characterized?

The synthesis typically involves coupling reactions between pyrrole precursors and p-tolyl derivatives. A common approach is the Suzuki-Miyaura cross-coupling of boronic acids with halogenated pyrrole intermediates. For example, N-Boc-protected pyrroleboronic acids can react with p-tolyl halides under palladium catalysis . Post-synthesis, intermediates are characterized via nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) and mass spectrometry (MS). For instance, in related compounds, ESIMS (electrospray ionization mass spectrometry) confirms molecular ions (e.g., m/z 293.2 for a fluorinated analog) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals. Hydrogen bonding patterns can be visualized using Mercury or Olex2, with graph set analysis (as per Etter’s formalism) to classify interactions .

Q. What spectroscopic techniques are critical for verifying purity and functional groups?

- FT-IR : Confirms carboxylic acid (-COOH) stretching (~2500-3300 cm) and pyrrole ring vibrations (~3100 cm).

- NMR : H NMR identifies aromatic protons (δ 6.5-7.5 ppm for pyrrole and p-tolyl groups) and methyl protons (δ ~2.3 ppm).

- LCMS/HPLC : Validates molecular weight and purity (e.g., >95% by HPLC for analogs) .

Advanced Research Questions

Q. How do hydrogen bonding interactions influence the solid-state packing of this compound?

In pyrrole-carboxylic acid derivatives, double O-H···O hydrogen bonds between carboxylic groups dominate, forming dimeric motifs. Computational studies (e.g., MP2/aug-cc-pVDZ) reveal that resonance-assisted hydrogen bonding (RAHB) stabilizes these dimers, with delocalization energy contributing >50% of the interaction energy . Graph set analysis (e.g., motifs) further categorizes these interactions .

Table 1 : Hydrogen Bond Parameters (Hypothetical Data)

| Donor-Acceptor | Distance (Å) | Angle (°) | Graph Set |

|---|---|---|---|

| O-H···O | 2.65 | 168 | |

| N-H···O | 2.89 | 155 |

Q. What computational methods predict the electronic properties and reactivity of this compound?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO), revealing electron-rich pyrrole rings and electron-deficient carboxylic groups. Fukui indices identify nucleophilic sites (e.g., pyrrole C-3) for electrophilic substitution. MD simulations assess solvation effects in biological systems .

Q. How can this compound be functionalized for medicinal chemistry applications?

Derivatization strategies include:

- Esterification : Methyl/ethyl esters enhance cell permeability (e.g., methyl 4-amino-1-ethyl-pyrrole-2-carboxylate hydrochloride) .

- Amide formation : Coupling with amines generates prodrugs (e.g., General Procedure F1 in ).

- Metal coordination : The carboxylic acid group binds to transition metals (e.g., Cu) for catalytic or therapeutic applications .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies arise from reaction conditions (e.g., solvent polarity, catalyst loading). For example, Suzuki reactions may yield 60–95% depending on p-tolyl halide reactivity. Optimization via Design of Experiments (DoE) or microwave-assisted synthesis improves reproducibility. Conflicting NMR data (e.g., missing splitting patterns) require rigorous NOESY or HSQC validation .

Methodological Guidance

Q. What precautions are necessary when handling this compound due to its toxicity profile?

While specific data for 4-(p-tolyl)-1H-pyrrole-2-carboxylic acid is limited, analogs show acute toxicity (Category 4 for oral/dermal/inhalation). Use fume hoods, nitrile gloves, and avoid dust formation. Refer to Safety Data Sheets (SDS) for analogous compounds (e.g., 4'-(pentyloxy)-biphenyl-4-carboxylic acid) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Twinned or disordered crystals complicate refinement. SHELXD (dual-space algorithm) and OLEX2’s SQUEEZE function mitigate solvent masking. For high-resolution data (<1.0 Å), Hirshfeld atom refinement (HAR) improves hydrogen atom positioning .

Data Reproducibility and Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.